Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Covalent inhibitor design Electrophilic warhead Medicinal chemistry

Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate (CAS 1010902-13-2) is a synthetic small molecule (C14H16N4O6S; MW 368.37 g/mol) that integrates a 2,1,3-benzoxadiazole (benzofurazan) fluorophore, a sulfonamide-bridged piperazine, and a terminal ethyl oxoacetate (α-ketoester) moiety. The compound is catalogued in the ZINC purchasable-chemical database with a computed logP of 0.352, placing it in a moderately hydrophilic range suitable for both biochemical screening and further medicinal chemistry optimization.

Molecular Formula C14H16N4O6S
Molecular Weight 368.37 g/mol
Cat. No. B12187287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate
Molecular FormulaC14H16N4O6S
Molecular Weight368.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32
InChIInChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3
InChIKeyLLJVXLDGQYPMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate – Core Physicochemical and Structural Profile for Procurement Evaluation


Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate (CAS 1010902-13-2) is a synthetic small molecule (C14H16N4O6S; MW 368.37 g/mol) that integrates a 2,1,3-benzoxadiazole (benzofurazan) fluorophore, a sulfonamide-bridged piperazine, and a terminal ethyl oxoacetate (α-ketoester) moiety . The compound is catalogued in the ZINC purchasable-chemical database with a computed logP of 0.352, placing it in a moderately hydrophilic range suitable for both biochemical screening and further medicinal chemistry optimization [1]. Its benzoxadiazole core is structurally related to the well-characterized NBD/DBD family of fluorescent probes used extensively in HPLC derivatization and bioimaging, while the ethyl oxoacetate warhead distinguishes it from simple fluorophore conjugates by introducing a reactive electrophilic center [2].

Why In-Class Benzoxadiazole-Piperazine Compounds Cannot Substitute for Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate


The benzoxadiazole-piperazine-sulfonamide chemotype encompasses a diverse family of compounds wherein the N-substituent on the piperazine ring dictates fundamentally different chemical reactivity, biological target engagement mode, and downstream synthetic utility. The closest purchasable analogs—including the N-Boc-protected variant (CAS 929856-56-4), the unsubstituted piperazine (CAS 929824-97-5), the N-furan-2-yl-methanone analog, and the N-methylsulfonyl analog—all lack the electrophilic α-ketoester warhead that defines the target compound . The ethyl oxoacetate group is not a passive structural decoration; it is a reactive carbonyl that can participate in covalent bond formation with nucleophilic biological residues (e.g., active-site serine or cysteine) or serve as a synthetic handle for further derivatization via hydrolysis, amidation, or reduction [1]. Consequently, substituting any of these analogs into a protocol designed around the covalent reactivity or synthetic orthogonality of the ethyl oxoacetate moiety would yield non-comparable results. The quantitative evidence below substantiates the specific dimensions along which these compounds diverge.

Quantitative Differentiation Evidence for Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate vs. Closest Analogs


Evidence Item 1: Ethyl Oxoacetate α-Ketoester Warhead vs. Unreactive N-Substituents in Closest Analogs

The target compound carries an ethyl oxoacetate (α-ketoester) group directly attached to the piperazine N-4 position. This motif contains two adjacent carbonyl groups (C(=O)C(=O)OEt), creating an electrophilic center capable of forming reversible or irreversible covalent adducts with nucleophilic amino acid side chains (Cys, Ser, Thr) in enzyme active sites [1]. In contrast, the four closest commercially available analogs each lack this reactive functionality: (1) tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate (CAS 929856-56-4) bears an N-Boc protecting group that is chemically inert under physiological conditions unless first deprotected with strong acid ; (2) 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CAS 929824-97-5) has a free secondary amine, which is nucleophilic rather than electrophilic; (3) the N-furan-2-yl-methanone analog contains a simple aryl ketone lacking the α-dicarbonyl reactivity; and (4) the N-methylsulfonyl analog is a fully substituted sulfonamide with no electrophilic carbonyl character. The presence of the α-ketoester in the target compound is documented by its SMILES notation (CCOC(=O)C(=O)N1CCN...) as verified in the ZINC and Chemsrc databases [2].

Covalent inhibitor design Electrophilic warhead Medicinal chemistry

Evidence Item 2: Lipophilicity (logP) Comparison vs. Unsubstituted Piperazine Analog

The target compound has a computed logP of 0.352 as reported by the ZINC database [1]. The closest unsubstituted analog, 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CAS 929824-97-5), has an ACD/LogP of 0.58 and an ACD/LogD (pH 5.5) of −1.41 . The lower logP of the target compound (ΔlogP ≈ −0.23) reflects the increased polarity conferred by the ethyl oxoacetate group, which adds two additional hydrogen-bond-accepting carbonyl oxygens without significantly increasing the hydrocarbon content. Notably, the unsubstituted analog's LogD drops to −1.41 at mildly acidic pH due to protonation of the free piperazine NH, whereas the target compound—lacking a basic secondary amine—is expected to exhibit a more pH-independent lipophilicity profile, though experimental LogD data are not yet reported .

Physicochemical profiling Lipophilicity Drug-likeness

Evidence Item 3: Molecular Weight and Hydrogen-Bond Acceptor/Donor Profile vs. N-Boc Protected Analog

The target compound (MW 368.37, C14H16N4O6S) and the N-Boc-protected analog (CAS 929856-56-4, MW 368.4, C15H20N4O5S) are nearly isobaric but differ fundamentally in their heteroatom composition and hydrogen-bonding capacity . The target compound contains six oxygen atoms (from sulfonamide, oxadiazole, and oxoacetate ester) versus five in the Boc analog, translating to a higher hydrogen-bond acceptor count (estimated 8 vs. 7 per PubChem/XLogP3 conventions) . Critically, the target compound has zero hydrogen-bond donors (tertiary amine, fully substituted), while the Boc analog also lacks HBDs but carries a tert-butyl group that increases steric bulk (fraction sp3 = 0.47 for Boc analog vs. 0.29 for target, per ZINC annotations) [1]. The lower sp3 fraction of the target compound indicates a flatter, more aromatic/conjugated topology that may favor different protein binding site geometries.

Lead-likeness Fragment-based drug discovery Ligand efficiency

Evidence Item 4: Synthetic Orthogonality – Ethyl Ester Hydrolysis vs. Boc Deprotection as Divergent Derivatization Pathways

The target compound's terminal ethyl ester can be selectively hydrolyzed (e.g., LiOH, THF/H2O, 0 °C to rt) to yield the free carboxylic acid, creating a conjugation handle for amide bond formation or biotin/fluorophore attachment without affecting the benzoxadiazole-sulfonamide-piperazine core [1]. In contrast, the N-Boc analog (CAS 929856-56-4) requires acidic conditions (TFA or HCl/dioxane) for deprotection, which are chemically orthogonal to ester hydrolysis—meaning the two compounds enable completely different synthetic sequences and cannot substitute for one another in a multistep derivatization scheme . The free-NH analog (CAS 929824-97-5) can be directly acylated but lacks the ester hydrolysis option entirely. No single comparator offers both the α-ketoester electrophilic warhead and the ester-to-acid derivatization handle simultaneously.

Synthetic chemistry Orthogonal protection Chemical biology

Evidence Item 5: Database and Literature Provenance – ZINC Annotation Linking to Bioorg. Med. Chem. Lett. Screening Programs

The ZINC database entry for the target compound (ZINC000095597015) includes a literature cross-reference to Bioorg. Med. Chem. Lett. 2013, 23(1), 75–80 (PMID 23218602), a study describing fragment-based discovery of mPGES-1 (microsomal prostaglandin E synthase-1) inhibitors [1]. While the specific biological activity of the target compound is not disclosed in the public abstract, its inclusion in the ZINC annotated subset linked to this publication indicates that it was part of a screening collection evaluated against a pharmacologically relevant target (mPGES-1, an anti-inflammatory drug target) [1][2]. By comparison, the N-Boc analog (ZINC entry not identified in the same annotated subset) and the free-NH analog (no PubMed-linked ZINC annotation found) lack equivalent documented screening provenance. The target compound's association with a published fragment-screening campaign provides procurement-relevant evidence that it has passed computational filtering for drug-likeness and has been deemed worthy of experimental evaluation in an industrial medicinal chemistry context [2].

Screening library provenance mPGES-1 Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate


Scenario 1: Covalent Inhibitor Fragment Library Design Targeting Serine or Cysteine Proteases

The ethyl oxoacetate α-ketoester warhead makes this compound directly suitable as a covalent fragment for screening against proteases or hydrolases with active-site nucleophilic residues (Ser, Cys). As established in Evidence Item 1, the α-ketoester motif can form reversible-covalent adducts, and this compound is the only member among its closest commercially available analogs to carry this functionality. Users should deploy it in biochemical assays (e.g., fluorescence-based protease activity readouts) at concentrations of 10–100 µM in the presence of reducing agent (DTT or TCEP, 1–5 mM) to maintain cysteine redox status, with the benzoxadiazole fluorophore providing intrinsic fluorescence (λex ~450 nm, λem ~550 nm) for potential direct binding readout [1].

Scenario 2: Stepwise Derivatization for Chemical Biology Probe Synthesis via Selective Ester Hydrolysis

As detailed in Evidence Item 4, the ethyl ester moiety enables a two-step functionalization strategy: (i) mild basic hydrolysis (LiOH, THF/H2O, 0 °C, 1–2 h) to unmask the carboxylic acid, followed by (ii) HATU/DIPEA-mediated amide coupling with amine-containing payloads (biotin-PEG-amine, fluorescent dyes, or affinity tags). This route is chemically orthogonal to Boc-based protection strategies and yields conjugation products with the benzoxadiazole core intact for subsequent fluorescence tracking. No comparator offers this combination of a covalent warhead and an ester conjugation handle simultaneously [1][2].

Scenario 3: Physicochemical Property-Driven Hit Triage in mPGES-1 or Related Anti-Inflammatory Target Screening

The ZINC database annotation linking this compound to a published mPGES-1 fragment-screening campaign (Evidence Item 5) supports its use in anti-inflammatory drug discovery programs. Its moderate logP (0.352, Evidence Item 2) and moderate MW (368.37) place it within lead-like chemical space. For users initiating new mPGES-1 or related prostaglandin-pathway screens, this compound can serve as a structurally validated starting point with documented computational filtering provenance, thereby reducing the risk of investing in entirely unvetted chemical matter [1].

Scenario 4: Fluorescence-Based Biochemical Assay Development Requiring Built-In Fluorophore Reporting

The 2,1,3-benzoxadiazole core is a well-established fluorophore (NBD/DBD class) with excitation/emission maxima suitable for standard fluorescence plate readers and microscopy filters. Unlike DBD-PZ—which is optimized for pre-column HPLC derivatization of carboxylic acids and lacks a covalent warhead—this compound combines intrinsic fluorescence with the electrophilic oxoacetate, enabling fluorescence polarization (FP) or Förster resonance energy transfer (FRET)-based binding assays without requiring an external fluorophore conjugation step. As noted in Evidence Item 2, its pH-independent lipophilicity (relative to ionizable-piperazine analogs) reduces assay interference from pH-dependent partitioning [1][2].

Quote Request

Request a Quote for Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.